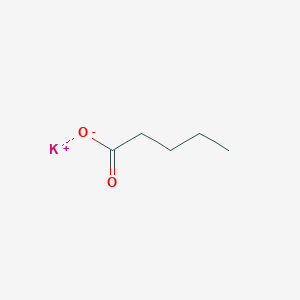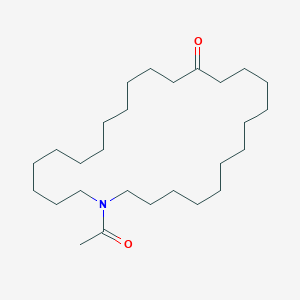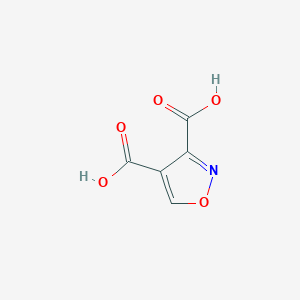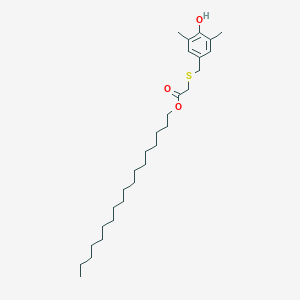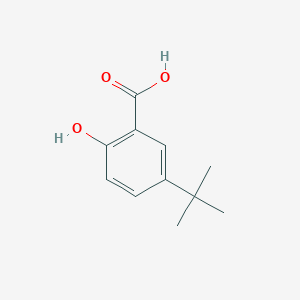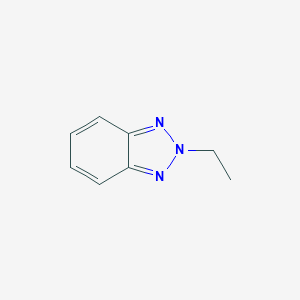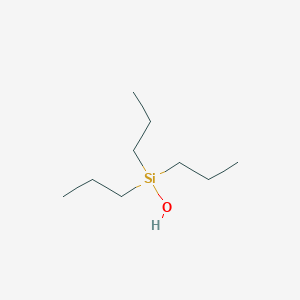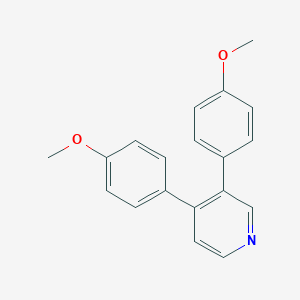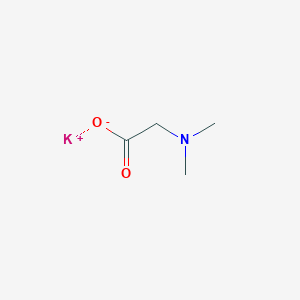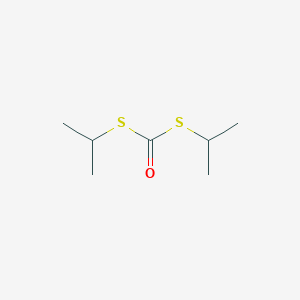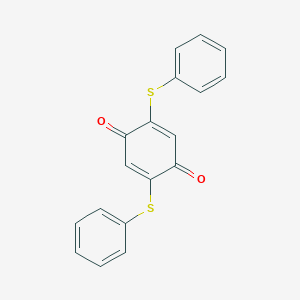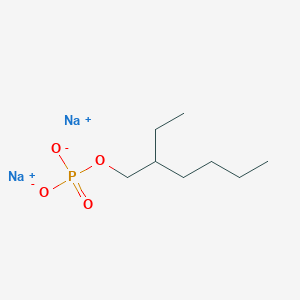
Disodium 2-ethylhexyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2-ethylhexyl phosphate (DEHP) is a chemical compound used in various industrial and laboratory applications. It is a colorless and odorless liquid that is soluble in water and organic solvents. DEHP is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility and durability.
Mécanisme D'action
Disodium 2-ethylhexyl phosphate acts as a plasticizer by reducing the intermolecular forces between polymer chains, which increases their flexibility and durability. In medical devices, Disodium 2-ethylhexyl phosphate acts as a lubricant to reduce friction and increase the flow of fluids through the devices.
Effets Biochimiques Et Physiologiques
Disodium 2-ethylhexyl phosphate has been shown to have toxic effects on the liver, kidneys, and reproductive system in animal studies. It has also been linked to developmental and reproductive abnormalities in humans. Disodium 2-ethylhexyl phosphate is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC).
Avantages Et Limitations Des Expériences En Laboratoire
Disodium 2-ethylhexyl phosphate is widely used in laboratory experiments due to its ability to increase the flexibility and durability of materials. However, its toxic effects on animals and humans limit its use in certain applications. Researchers must take precautions to minimize exposure to Disodium 2-ethylhexyl phosphate and use alternative materials when possible.
Orientations Futures
Future research on Disodium 2-ethylhexyl phosphate should focus on developing alternative plasticizers that are safer for humans and the environment. Researchers should also investigate the long-term effects of Disodium 2-ethylhexyl phosphate exposure on human health and develop strategies to minimize exposure in industrial and laboratory settings. Additionally, more research is needed to understand the mechanism of action of Disodium 2-ethylhexyl phosphate and its effects on various biological systems.
Méthodes De Synthèse
Disodium 2-ethylhexyl phosphate is synthesized by reacting 2-ethylhexanol with phosphorus oxychloride and sodium hydroxide. The reaction produces Disodium 2-ethylhexyl phosphate and sodium chloride as a byproduct. The resulting Disodium 2-ethylhexyl phosphate is then purified using distillation and other purification methods.
Applications De Recherche Scientifique
Disodium 2-ethylhexyl phosphate is widely used in scientific research as a plasticizer for various materials, including polyvinyl chloride (PVC) and polycarbonate. It is also used as a solvent for various chemicals, including pharmaceuticals, dyes, and fragrances. Disodium 2-ethylhexyl phosphate is used in the production of medical devices, such as blood bags, IV tubing, and catheters.
Propriétés
Numéro CAS |
15505-13-2 |
|---|---|
Nom du produit |
Disodium 2-ethylhexyl phosphate |
Formule moléculaire |
C8H17Na2O4P |
Poids moléculaire |
254.17 g/mol |
Nom IUPAC |
disodium;2-ethylhexyl phosphate |
InChI |
InChI=1S/C8H19O4P.2Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2 |
Clé InChI |
NIFGJMWDJOVFPC-UHFFFAOYSA-L |
SMILES |
CCCCC(CC)COP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
CCCCC(CC)COP(=O)([O-])[O-].[Na+].[Na+] |
Autres numéros CAS |
68186-64-1 15505-13-2 |
Description physique |
Liquid |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



